molecular formula C9H5BrO2S B2949025 4-Bromobenzo[b]thiophene-3-carboxylic acid CAS No. 1824389-88-9

4-Bromobenzo[b]thiophene-3-carboxylic acid

Cat. No.: B2949025
CAS No.: 1824389-88-9
M. Wt: 257.1
InChI Key: PHMSMYBDPMXUTO-UHFFFAOYSA-N
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Description

4-Bromobenzo[b]thiophene-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H5BrO2S. It is a derivative of benzo[b]thiophene, where a bromine atom is substituted at the 4-position and a carboxylic acid group is attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzo[b]thiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with 3-bromothiophenol and 2-bromo-1,1-dimethoxyethane as starting materials. The reaction proceeds through an SN2 nucleophilic substitution followed by intramolecular cyclization to form the benzo[b]thiophene ring .

Industrial Production Methods

Industrial production methods for this compound often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method allows for the efficient formation of carbon-carbon bonds, facilitating the synthesis of the desired compound in high yields .

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzo[b]thiophene-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Benzo[b]thiophenes: Formed through substitution reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Complex Organic Molecules: Formed through coupling reactions

Scientific Research Applications

4-Bromobenzo[b]thiophene-3-carboxylic acid has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: Used in the development of organic semiconductors and conductive polymers.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: Utilized in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromobenzo[b]thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its interaction with biological molecules, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromobenzo[b]thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and carboxylic acid group at specific positions allows for targeted interactions in various chemical reactions and biological systems .

Properties

IUPAC Name

4-bromo-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2S/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMSMYBDPMXUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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